3-Bromo-N-(isopropylsulfonyl)benzamide
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Overview
Description
3-Bromo-N-(isopropylsulfonyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position of the benzene ring and an isopropylsulfonyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(isopropylsulfonyl)benzamide typically involves a multi-step process. One common method starts with the bromination of benzamide to introduce the bromine atom at the desired position. This is followed by the introduction of the isopropylsulfonyl group through a sulfonylation reaction. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonylating agents like isopropylsulfonyl chloride. The reactions are usually carried out in the presence of a base, such as triethylamine, and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-N-(isopropylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(isopropylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a fluorophenyl group instead of an isopropylsulfonyl group.
3-Bromo-N-(methylsulfonyl)benzamide: Similar but with a methylsulfonyl group.
Uniqueness
3-Bromo-N-(isopropylsulfonyl)benzamide is unique due to the presence of the isopropylsulfonyl group, which can impart distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H12BrNO3S |
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Molecular Weight |
306.18 g/mol |
IUPAC Name |
3-bromo-N-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C10H12BrNO3S/c1-7(2)16(14,15)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) |
InChI Key |
FVRPANMXRAWJJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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